molecular formula C6H4BrIO2S B2377416 Methyl 3-bromo-5-iodothiophene-2-carboxylate CAS No. 1355039-67-6

Methyl 3-bromo-5-iodothiophene-2-carboxylate

Cat. No. B2377416
CAS RN: 1355039-67-6
M. Wt: 346.96
InChI Key: MFCJWEBFVJZNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-bromo-5-iodothiophene-2-carboxylate” is a heterocyclic compound . It has a molecular weight of 346.97 and its IUPAC name is methyl 3-bromo-5-iodothiophene-2-carboxylate . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “Methyl 3-bromo-5-iodothiophene-2-carboxylate” is 1S/C6H4BrIO2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-iodothiophene-2-carboxylate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 346.97 .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as Methyl 3-bromo-5-iodothiophene-2-carboxylate, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Medicinal Chemistry

Thiophene derivatives are essential in medicinal chemistry. They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This makes Methyl 3-bromo-5-iodothiophene-2-carboxylate potentially useful in industries that require protection against corrosion.

Material Science

In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that Methyl 3-bromo-5-iodothiophene-2-carboxylate could be used in the development of new semiconductor materials.

Electronics and Optoelectronics

Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . They have made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives play a significant role in the fabrication of organic field-effect transistors (OFETs) . This suggests that Methyl 3-bromo-5-iodothiophene-2-carboxylate could be used in the production of these transistors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This indicates that Methyl 3-bromo-5-iodothiophene-2-carboxylate could be used in the development of new OLED technologies.

Synthesis of Novel Thiophene-Based Conjugated Polymers

Recent findings in the design and synthesis of novel thiophene-based conjugated polymers for optical and electronic devices using organometallic polycondensation strategies have been highlighted . Nickel- and palladium-based protocols are the main focus of this account . This suggests that Methyl 3-bromo-5-iodothiophene-2-carboxylate could be used in these synthesis processes.

properties

IUPAC Name

methyl 3-bromo-5-iodothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCJWEBFVJZNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-iodothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.